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Shanghai, China – November 19, 2025 – Researchers and drug development professionals

now have access to a comprehensive comparison guide on the kinase cross-reactivity profile of

BAY-549, a potent and selective inhibitor of Rho-associated coiled-coil containing protein

kinases (ROCK). This guide provides a detailed analysis of BAY-549's activity against its

primary targets and a broad spectrum of other kinases, supported by experimental data and

detailed methodologies.

BAY-549 is a well-established chemical probe for studying the physiological roles of ROCK1

and ROCK2.[1][2][3] Its high potency and selectivity are crucial for accurate interpretation of

experimental results. This guide aims to provide researchers with the necessary data to

effectively utilize BAY-549 in their studies and to compare its performance with other kinase

inhibitors.

High Potency and Selectivity for ROCK Kinases
BAY-549 demonstrates exceptional potency against its intended targets, ROCK1 and ROCK2,

with IC50 values of 0.6 nM and 1.1 nM, respectively, in biochemical assays.[1][2][3] This high

affinity makes it a powerful tool for inhibiting the ROCK signaling pathway, which is implicated

in various cellular processes, including cell adhesion, motility, and contraction.
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To assess its selectivity, BAY-549 has been profiled against a wide array of kinases using

various screening platforms, including the Upstate kinase panel, LeadProfilingScreen, and

KINOMEscan. The data consistently show a high degree of selectivity for ROCK kinases.

A key finding from these screens is that BAY-549 exhibits over 250-fold selectivity against a

large panel of other kinases when tested at a concentration of 10 µM.[4] The most significant

off-target activities identified are against Tropomyosin receptor kinase A (Trk-A or NTRK1) and

FMS-like tyrosine kinase 3 (Flt3), with IC50 values of 252 nM and 303 nM, respectively.[1]

Weaker inhibition was observed for Myosin light chain kinase (MLCK) and ZIP-kinase, with

IC50 values in the micromolar range (7.4 µM and 4.1 µM, respectively).[1]

The following table summarizes the quantitative data on the inhibitory activity of BAY-549
against its primary targets and key off-target kinases.

Kinase Target IC50 (nM)
Fold Selectivity vs.
ROCK1

Fold Selectivity vs.
ROCK2

ROCK1 0.6 1 1.8

ROCK2 1.1 1.8 1

Trk-A (NTRK1) 252 420 229

Flt3 303 505 275

MLCK 7400 12333 6727

ZIP-kinase 4100 6833 3727

Experimental Methodologies
The determination of BAY-549's kinase selectivity involved several standardized experimental

protocols. Below are the detailed methodologies for the key assays cited.

Biochemical ROCK Inhibition Assay
The inhibitory activity of BAY-549 against ROCK1 and ROCK2 was determined using a

radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate

group from ATP to a specific substrate by the kinase.
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Kinase Reaction: Recombinant human ROCK1 or ROCK2 was incubated in a reaction buffer

containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and a specific peptide

substrate.

Inhibitor Addition: Varying concentrations of BAY-549 were pre-incubated with the kinase

before initiating the reaction.

Reaction Initiation and Termination: The kinase reaction was initiated by the addition of [γ-

³²P]ATP. After a defined incubation period at 30°C, the reaction was stopped by the addition

of phosphoric acid.

Detection: The phosphorylated substrate was captured on a phosphocellulose membrane,

and the incorporated radioactivity was quantified using a scintillation counter.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-

parameter logistic equation.

KINOMEscan Profiling
The KINOMEscan platform (DiscoverX) was utilized for broad kinase profiling. This is a

competition-based binding assay that quantifies the ability of a compound to displace a

proprietary, active-site directed ligand from the kinase active site.

Assay Principle: Kinases are tagged with DNA and incubated with the test compound (BAY-
549) and an immobilized, active-site directed ligand.

Competition: BAY-549 competes with the immobilized ligand for binding to the kinase.

Quantification: The amount of kinase bound to the immobilized ligand is measured via

quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger

binding of the test compound.

Data Output: Results are typically reported as the percentage of the kinase that remains

bound to the immobilized ligand in the presence of the test compound, compared to a DMSO

control.
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Workflow for determining the kinase cross-reactivity profile.
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BAY-549 primarily targets the Rho-ROCK signaling pathway, which is a central regulator of the

actin cytoskeleton. By inhibiting ROCK1 and ROCK2, BAY-549 prevents the phosphorylation of

downstream substrates such as Myosin Light Chain (MLC) and Myosin Phosphatase Target

Subunit 1 (MYPT1), leading to a reduction in stress fiber formation and cell contractility.

Understanding the on-target and off-target activities of BAY-549 is critical for dissecting the

specific roles of the Rho-ROCK pathway in various cellular and physiological contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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